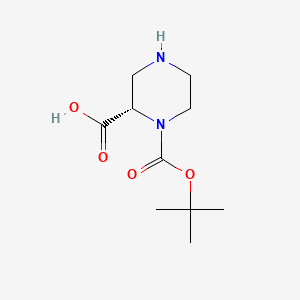

(S)-1-Boc-piperazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-Boc-piperazine-2-carboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-piperazine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-piperazine-2-carboxylic acid.

Protection of the Amine Group: The amine group of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

化学反応の分析

Types of Reactions: (S)-1-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.

Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using trifluoroacetic acid (TFA) in dichloromethane.

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt) are used.

Major Products:

Hydrolysis: Produces (S)-piperazine-2-carboxylic acid.

Substitution Reactions: Yields substituted piperazine derivatives.

Coupling Reactions: Forms amide-linked products, often used in peptide synthesis.

科学的研究の応用

Key Applications

-

Pharmaceutical Development

- Role as an Intermediate : The compound is extensively used in the synthesis of pharmaceuticals targeting the central nervous system, including drugs for anxiety and depression .

- Peptide Synthesis : It enhances the stability and bioavailability of peptide-based therapeutics, making it valuable in drug formulation .

-

Biological Research

- Neuroscience Applications : Derivatives of (S)-1-Boc-piperazine-2-carboxylic acid are studied for their effects on neurotransmitter systems, contributing to research on neurological disorders .

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer pathways .

- Material Science

- Drug Delivery Systems

Comparison of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Development | Intermediate in CNS-targeting drugs | Antidepressants, anxiolytics |

| Peptide Synthesis | Used to enhance stability and bioavailability | Peptide-based therapeutics |

| Neuroscience Research | Studied for effects on neurotransmitter systems | Potential treatments for neurological disorders |

| Material Science | Development of functional polymers | Polymers with tailored properties |

| Drug Delivery | Improves solubility and release profiles | Enhances therapeutic efficacy |

Case Studies

-

Kinetic Resolution Studies

- A study demonstrated that this compound can undergo kinetic resolution using lipase A from Candida antarctica, achieving high enantiomeric purity with an enantioselectivity factor greater than 200. This highlights its utility in producing enantiomerically enriched products for biological evaluation.

- Cytotoxicity Assessments

- Synthetic Applications

作用機序

The mechanism of action of (S)-1-Boc-piperazine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but is used to modify other molecules to enhance their properties. The Boc protecting group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis.

類似化合物との比較

®-1-Boc-piperazine-2-carboxylic acid: The enantiomer of (S)-1-Boc-piperazine-2-carboxylic acid, differing only in the spatial arrangement of atoms.

1-Boc-piperazine: Lacks the carboxylic acid group, used as a protecting group for piperazine.

1-Boc-piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a Boc-protected amine and a carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules.

生物活性

(S)-1-Boc-piperazine-2-carboxylic acid, also known as (2S)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, is a piperazine derivative characterized by its unique structural and chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as a building block in drug development and its influence on various biological pathways.

- Molecular Formula: C₁₀H₁₈N₂O₄

- Molecular Weight: 230.26 g/mol

- CAS Number: 159532-59-9

- Structural Characteristics: The compound features a piperazine ring substituted with a carboxylic acid and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in various solvents.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Research indicates that it may modulate enzyme activities and receptor interactions, which are crucial for numerous physiological processes. The Boc group serves to protect the amine during synthesis and can be removed under acidic conditions, allowing for further functionalization.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has demonstrated significant inhibitory effects against a range of bacterial strains. The minimal inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a lead compound in developing new antimicrobial agents .

Case Studies

-

Antibiotic Development:

A study investigated the use of this compound as a precursor in synthesizing novel antibiotics. The derivatives exhibited enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. -

Enzyme Inhibition:

Another research focused on the compound's ability to inhibit specific enzymes involved in bacterial metabolism. The results suggested that the compound effectively disrupts metabolic pathways critical for bacterial growth, showcasing its potential in antibiotic formulations. -

Anti-inflammatory Properties:

Preliminary evaluations indicated that this compound could also possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production, suggesting a dual role in both antimicrobial and anti-inflammatory applications .

Data Tables

特性

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。